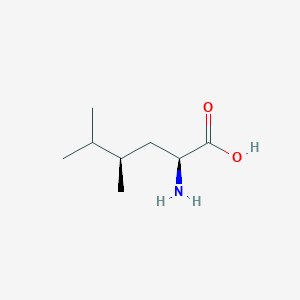

(2S,4R)-2-Amino-4,5-dimethylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

774172-49-5 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |

InChI Key |

VBGFCDFZIZPMLN-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)C(C)C |

Canonical SMILES |

CC(C)C(C)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of 2s,4r 2 Amino 4,5 Dimethylhexanoic Acid

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods establish the stereochemistry at the C2 position through enantioselective transformations.

Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation is a powerful technique for the synthesis of α-amino acids. This method involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor using a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands. For the synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid, the key precursor would be a derivative of (R)-2-amino-4,5-dimethylhex-2-enoic acid. The pre-existing stereocenter at C4 can influence the stereochemical outcome, but the choice of a suitable chiral catalyst is paramount for high diastereoselectivity.

The reaction proceeds by the coordination of the olefin and the amide carbonyl group to the chiral metal catalyst, forming a five-membered chelate. Hydrogen is then delivered to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand, to yield the desired (2S) configuration.

Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation of Dehydroamino Acids (Note: Data is illustrative of catalyst performance for analogous substrates)

| Catalyst Precursor | Chiral Ligand | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| [Rh(COD)₂]BF₄ | (R,R)-DIPAMP | N-acetyl-dehydroamino ester | >95:5 | >95% |

| [Rh(COD)₂]BF₄ | (S,S)-Me-BPE | N-benzoyl-dehydroamino ester | >98:2 | >99% |

| [Ir(COD)Cl]₂ | (R)-BINAP | N-Cbz-dehydroamino acid | >90:10 | 92% |

Asymmetric Strecker-Type Reactions

The Strecker synthesis is a classic method for producing amino acids. wikipedia.orgmasterorganicchemistry.com Its asymmetric variant allows for the direct formation of chiral α-amino nitriles from aldehydes, which can then be hydrolyzed to the target amino acid. wikipedia.org To synthesize this compound, this reaction would start with the chiral aldehyde (R)-3,4-dimethylpentanal.

The reaction involves the condensation of the aldehyde with a nitrogen source (like ammonia (B1221849) or a chiral amine) to form an imine, followed by the addition of cyanide. masterorganicchemistry.com Enantioselectivity is induced either by using a chiral amine auxiliary, which is later cleaved, or by a chiral catalyst that directs the nucleophilic attack of cyanide to one face of the imine. nih.gov Catalytic versions often employ metal complexes or organocatalysts, such as cyclic dipeptides, to create a chiral environment. nih.gov Hydrolysis of the resulting (2S,4R)-2-amino-4,5-dimethylhexanenitrile affords the final amino acid.

Enantioselective Alkylation of Glycine (B1666218) Derivatives

Enantioselective alkylation of glycine enolate equivalents is a versatile and widely used strategy. In this approach, a glycine derivative is converted into a chiral enolate, which is then reacted with an alkyl halide. The stereoselectivity is controlled by a chiral auxiliary attached to the glycine molecule. The Evans asymmetric alkylation, for example, uses chiral oxazolidinones. nih.gov

For the synthesis of this compound, a chiral glycine-derived nucleophile would be alkylated with a suitable electrophile containing the C4 stereocenter, such as (R)-1-bromo-2,3-dimethylbutane. The chiral auxiliary directs the approach of the electrophile to the enolate, establishing the (2S) configuration at the α-carbon. Subsequent removal of the chiral auxiliary reveals the desired amino acid. Phase-transfer catalysts have also been successfully employed to promote the alkylation of glycine imine esters with high enantioselectivity.

Photoredox Catalysis in Stereoselective C-radical Addition to Chiral Imines for this compound Precursors

Photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. This methodology can be adapted for the synthesis of α-amino acids through the stereoselective addition of carbon-centered radicals to chiral imines or their precursors.

In a hypothetical synthesis of a precursor for this compound, a photoredox catalyst, upon excitation by visible light, would facilitate the generation of an isopropyl radical from a suitable precursor like isopropylsilane (B102808) or a carboxylic acid derivative. This radical would then add to a chiral glyoxylate-derived imine. The stereochemistry at the α-carbon would be controlled by a chiral auxiliary on the imine, directing the radical addition to one of the prochiral faces. This approach avoids the need for pre-functionalized organometallic reagents and offers a novel pathway to complex amino acid structures.

Diastereoselective Synthesis Strategies

Diastereoselective methods are employed when one stereocenter is already present in the substrate, and it is used to direct the formation of a new stereocenter. For this compound, the existing (R) configuration at C4 can be leveraged to install the (S) configuration at C2.

Functionalization or Reduction of α-Imino Esters for Diastereocontrol

A key diastereoselective strategy involves the use of α-imino esters. An appropriate α-imino ester, such as ethyl (R)-2-imino-4,5-dimethylhexanoate, can be synthesized from the corresponding α-keto ester. The C4 stereocenter in this substrate can then direct the stereochemical outcome of a subsequent transformation at C2.

The diastereoselective reduction of the C=N double bond is a common approach. Using a hydride reducing agent, the reagent will preferentially attack from the less sterically hindered face of the imine, as dictated by the conformation enforced by the bulky group at the C4 position. Alternatively, the functionalization of these imines through the addition of various nucleophiles can also be highly diastereoselective. The inherent chirality of the substrate guides the incoming nucleophile to create the desired (2S,4R) product with high selectivity.

Table 2: Examples of Diastereoselective Reactions on α-Imino Esters (Note: Data is illustrative of diastereoselectivity achievable for analogous systems)

| Substrate | Reagent/Catalyst | Reaction Type | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| Chiral N-sulfinyl α-imino ester | NaBH₄ | Reduction | 95:5 | 90% |

| Chiral α-imino ester | Allyl-9-BBN | Allylation | >99:1 | 85% |

| N-tosyl α-imino ester | TiI₄ / Aldimine | Reductive Imino-Aldol | 94:6 | 78% |

Application of Chiral Auxiliaries in Diastereoselective Routes

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of β-branched α-amino acids like this compound, several chiral auxiliaries have proven effective.

One of the most widely used and reliable classes of chiral auxiliaries are the Evans oxazolidinones . wikipedia.orguwindsor.ca These are typically derived from readily available amino alcohols, such as (S)-valinol or (S)-phenylalaninol. uwindsor.ca The general strategy involves acylating the nitrogen of the oxazolidinone with a suitable carboxylic acid derivative. The resulting N-acyloxazolidinone can then be deprotonated to form a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. williams.edu

For the synthesis of this compound, a potential precursor would be an N-acyl oxazolidinone derived from an appropriate hexanoic acid chain. The key stereocenter at C4 would be established through a subsequent diastereoselective reaction.

Another prominent chiral auxiliary is pseudoephedrine . When used as a chiral auxiliary, pseudoephedrine is converted into an amide with a carboxylic acid. Deprotonation of the α-carbon of the carbonyl group generates an enolate where the stereochemistry of the subsequent alkylation is controlled by the chiral scaffold of the pseudoephedrine molecule. wikipedia.org This method is known for its high diastereoselectivity in the alkylation of primary and secondary halides. wikipedia.org

The Schöllkopf bis-lactim ether method is another classic approach for the asymmetric synthesis of α-amino acids. wikipedia.org This method utilizes a chiral auxiliary derived from the cyclic dipeptide of glycine and valine. O-methylation of this diketopiperazine yields a bis-lactim ether. Deprotonation at the glycine methylene (B1212753) group creates a nucleophilic center, and the bulky isopropyl group from the valine auxiliary sterically hinders one face, directing the alkylation to occur from the less hindered side with high stereoselectivity. Subsequent acidic hydrolysis cleaves the dipeptide to release the desired α-amino acid ester. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Precursor | Key Features |

| Evans Oxazolidinones | (S)-Valinol, (S)-Phenylalaninol | Forms rigid chelated Z-enolates, high diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.orguwindsor.ca |

| Pseudoephedrine | (1R,2R)- or (1S,2S)-Pseudoephedrine | Forms nucleophilic amide enolates, effective for alkylation with primary and secondary halides. wikipedia.org |

| Schöllkopf Auxiliary | (R)- or (S)-Valine and Glycine | Utilizes a chiral diketopiperazine, provides access to a wide range of α-amino acids. wikipedia.org |

Diastereoselective Alkylation Methods Towards this compound

Diastereoselective alkylation is a fundamental C-C bond-forming reaction crucial for establishing the stereocenters in this compound. This typically involves the reaction of a chiral enolate or enolate equivalent with an electrophile.

The Evans asymmetric alkylation is a prime example. harvard.edu In a hypothetical synthesis of the target molecule, an N-acyloxazolidinone, such as one derived from 4-methylpentanoic acid, would be utilized. Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures generates the corresponding Z-enolate. The subsequent alkylation with a suitable electrophile, for instance, a methyl halide, would proceed with high diastereoselectivity to introduce the second methyl group at what will become the C4 position of the final amino acid. The stereochemical outcome is dictated by the chiral auxiliary. williams.edu

Another powerful strategy involves the diastereoselective alkylation of chiral imines or imine equivalents . Chiral sulfinimines, derived from the condensation of an aldehyde with a chiral sulfinamide (e.g., tert-butanesulfinamide), are excellent electrophiles for the addition of organometallic reagents. Alternatively, they can be converted to the corresponding aza-enolates for alkylation. The stereochemistry of the newly formed stereocenter is controlled by the chiral sulfinyl group. nih.gov

The alkylation of chiral aldimines, formed from a chiral aldehyde and an amine, with organometallic reagents like triethylborane (B153662) has also been shown to proceed with good diastereoselectivity. nih.govrsc.org This method offers a direct route to chiral amines which can be precursors to amino acids.

Table 2: Research Findings on Diastereoselective Alkylation for β-Branched Amino Acid Synthesis

| Method | Chiral Source | Electrophile/Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| Evans Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyloxazolidinone | N-propionyl imide + Benzyl Bromide | >99:1 | harvard.edu |

| Pseudoephedrine Amide Alkylation | (1R,2R)-Pseudoephedrine | N-propionyl amide + Allyl Iodide | >95:5 | wikipedia.org |

| Schöllkopf Bis-Lactim Ether Alkylation | (S)-Valine | Bislactim ether of Gly-Val + Isopropyl Iodide | up to 98:2 | wikipedia.org |

Chiral Pool Synthesis Routes

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgnih.gov This approach is highly efficient as it utilizes pre-existing stereocenters, often reducing the number of synthetic steps and avoiding the need for chiral resolutions or asymmetric catalysts. Common chiral pool sources include amino acids, carbohydrates, and terpenes. nih.govnih.gov

Derivation from Natural Chiral Precursors for this compound Scaffold

For the synthesis of this compound, amino acids like L-leucine or D-valine are logical starting points from the chiral pool.

L-Leucine , with the IUPAC name (2S)-2-amino-4-methylpentanoic acid, already possesses the (S)-configuration at the α-carbon (C2) and a methyl group at the C4 position. nih.gov A synthetic strategy starting from L-leucine would need to introduce an additional methyl group at the C4 position and an ethyl group at the C5 position (which is part of the original leucine (B10760876) backbone). This would likely involve a multi-step sequence, potentially including the protection of the amino and carboxylic acid functionalities, followed by stereoselective alkylation or other C-C bond-forming reactions at the C4 position.

D-Valine , or (2R)-2-amino-3-methylbutanoic acid, presents another potential starting point. nih.gov While the α-carbon has the opposite (R)-configuration, this can sometimes be inverted during the synthetic sequence. The isopropyl group of valine could potentially be modified to form the 4,5-dimethylhexyl side chain of the target molecule, although this would likely be a more complex transformation.

The use of these natural amino acids provides a significant advantage in establishing the initial stereochemistry, making them attractive precursors for the synthesis of complex, non-proteinogenic amino acids like this compound.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, making them ideal for the synthesis of chiral molecules like this compound.

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

For the production of enantiopure this compound, a racemic mixture of the amino acid or a suitable precursor could be subjected to enzymatic resolution. For example, lipases are commonly used to selectively hydrolyze one enantiomer of an esterified amino acid, leaving the other enantiomeric ester unreacted. The resulting free amino acid and the unreacted ester can then be separated.

Hydrolases, such as aminoacylases, are another class of enzymes that can be employed for the resolution of N-acylated amino acids. The enzyme would selectively deacetylate one enantiomer of the N-acetylated racemic amino acid, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer.

Enzyme-Catalyzed Asymmetric Transformations Towards this compound

Enzyme-catalyzed asymmetric transformations can create the desired stereocenters from a prochiral substrate. Transaminases (also known as aminotransferases) are particularly useful for the synthesis of chiral amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-aspartate) to a keto acid acceptor. nih.gov

To synthesize this compound, a prochiral α-keto acid, namely 4,5-dimethyl-2-oxohexanoic acid, could be used as the substrate. A stereoselective transaminase could then catalyze the asymmetric amination of this keto acid to produce the desired (2S,4R)-amino acid with high enantiomeric excess. The stereoselectivity of the transaminase would be crucial for establishing both the (2S) and (4R) stereocenters. Recent research has focused on the development of transaminases with broad substrate specificity and high stereoselectivity for the synthesis of non-canonical amino acids. chemrxiv.org

Dynamic kinetic resolution (DKR) is a powerful extension of this approach. In a DKR process, the racemization of the starting material is coupled with an irreversible enzymatic resolution step. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. A transaminase-based DKR could be employed for the synthesis of β-branched amino acids with high diastereo- and enantioselectivity. chemrxiv.org

Table 3: Relevant Enzymes in Chemoenzymatic Synthesis of Amino Acids

| Enzyme Class | Reaction Type | Substrate Example | Product Example |

| Lipases | Kinetic Resolution (Hydrolysis) | Racemic amino acid ester | Enantiopure amino acid and ester |

| Aminoacylases | Kinetic Resolution (Deacylation) | Racemic N-acetyl amino acid | Enantiopure amino acid and N-acetyl amino acid |

| Transaminases | Asymmetric Amination | α-Keto acid | α-Amino acid nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for 2s,4r 2 Amino 4,5 Dimethylhexanoic Acid and Its Stereoisomers

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of stereoisomers. Due to their identical physical and chemical properties in an achiral environment, separating enantiomers and diastereomers necessitates the use of a chiral selector, either in the stationary phase or as a derivatizing agent. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) of (2S,4R)-2-Amino-4,5-dimethylhexanoic Acid

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the direct enantioseparation of amino acids without the need for derivatization, which can introduce additional reaction steps and potential impurities. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For amino acids like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.commst.edu These CSPs can operate in various modes, including reversed-phase, polar ionic, and polar organic modes, offering flexibility in method development. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are also widely used for resolving the enantiomers of amino acid derivatives. yakhak.org Another class of CSPs effective for the enantioseparation of primary amine compounds is based on crown ethers. nih.gov

The mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., acids, bases), plays a crucial role in achieving optimal separation by influencing the interactions between the analyte and the CSP. nih.govsigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Stereoisomer Separation

| Parameter | Description | Typical Values/Conditions |

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide derivatives (e.g., Cellulose or Amylose phenylcarbamates), Crown ethers. sigmaaldrich.comyakhak.orgnih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with formic acid or other additives). sigmaaldrich.com |

| Detection | The method used to detect the separated stereoisomers. | UV-Vis, Mass Spectrometry (MS). nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical separations. |

| Temperature | The operating temperature of the column. | Often controlled to ensure reproducible retention times and selectivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization for Stereochemical Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the stereochemical analysis of amino acids. However, due to the low volatility of amino acids, derivatization is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com For chiral analysis, this involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov

Alternatively, achiral derivatization can be employed to increase volatility, followed by separation on a chiral GC column. sigmaaldrich.com Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), and various chloroformates are used for this purpose. nih.govnih.govresearchgate.net The resulting derivatives can then be separated and identified by GC-MS.

Table 2: Common Chiral Derivatizing Agents for GC-MS Analysis of Amino Acids

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino group | Diastereomeric amides |

| Heptafluorobutyl chloroformate | HFB-Cl | Amino and Carboxyl groups | Diastereomeric esters/amides nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino group | Diastereomeric carbamates nih.gov |

| Trifluoroacetic anhydride | TFAA | Amino group | N-trifluoroacetyl derivative sigmaaldrich.com |

Spectroscopic Analysis for Structural and Stereochemical Confirmation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. nmims.edu One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. colab.wsucl.ac.uk For a molecule like this compound, specific chemical shifts would be expected for the protons and carbons at each position of the hexanoic acid backbone and its dimethyl substituents. acs.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are invaluable for establishing the connectivity between atoms within the molecule. nmims.edunih.govbiopchem.education These experiments help to assign the signals in the 1D spectra to specific atoms in the structure by revealing through-bond correlations. youtube.com For complex molecules, 2D NMR is often essential for unambiguous structure determination. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1 (Carboxyl) | - | ~170-180 |

| C2 (α-carbon) | ~3.5-4.0 | ~55-65 |

| C3 | ~1.5-2.0 | ~30-40 |

| C4 | ~1.5-2.0 | ~35-45 |

| C5 | ~1.5-2.0 | ~25-35 |

| C6 (Methyl) | ~0.8-1.0 | ~10-20 |

| 4-Methyl | ~0.8-1.0 | ~15-25 |

| 5-Methyl | ~0.8-1.0 | ~15-25 |

Note: Predicted chemical shift values are approximate and can vary based on solvent and other experimental conditions.

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is particularly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of chiral centers. libretexts.org

Each stereoisomer of 2-Amino-4,5-dimethylhexanoic acid will have a unique CD spectrum, with enantiomers exhibiting mirror-image spectra. bohrium.com The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the atoms and functional groups around the chiral centers. By comparing the experimental CD spectrum of this compound with theoretical calculations or with the spectra of related compounds of known configuration, its absolute stereochemistry can be confirmed. researchgate.netresearchgate.net

Table 4: General Principles of CD Spectroscopy for Chiral Analysis

| Parameter | Description |

| Principle | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org |

| Output | A spectrum of molar ellipticity [θ] or differential absorbance (ΔA) versus wavelength. |

| Application | Determination of absolute configuration of chiral molecules, analysis of protein secondary structure, and studying conformational changes. wikipedia.orglibretexts.orgjascoinc.com |

| Enantiomer Relationship | Enantiomers produce mirror-image CD spectra. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. measurlabs.com Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). libretexts.orgyoutube.com

This high precision allows for the calculation of a unique molecular formula because the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491). libretexts.org By comparing the experimentally measured accurate mass of the molecular ion of this compound with the theoretical exact mass calculated for its molecular formula (C₈H₁₇NO₂), its elemental composition can be confidently verified. acs.orguni-jena.de

Table 5: HRMS Data for Molecular Formula Verification of this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Theoretical Exact Mass ([M+H]⁺) | 160.13320 |

| Observed Accurate Mass ([M+H]⁺) | Experimentally determined value |

| Mass Accuracy (ppm) | Calculated based on the difference between theoretical and observed mass. A value <5 ppm is generally considered acceptable for confirmation. youtube.com |

Computational and Theoretical Studies on 2s,4r 2 Amino 4,5 Dimethylhexanoic Acid

Conformational Analysis and Energy Minimization of the (2S,4R)-2-Amino-4,5-dimethylhexanoic Acid Molecule

Conformational analysis is a critical first step in understanding the three-dimensional structure of a flexible molecule like this compound. The presence of multiple rotatable bonds results in a vast landscape of possible conformations, each with a different potential energy. Identifying the low-energy conformers is essential, as these are the most likely to be populated at room temperature and to dictate the molecule's biological activity and physical properties.

The zwitterionic form, with a protonated amino group and a deprotonated carboxyl group, is often the most stable in physiological environments. The table below illustrates a hypothetical set of key dihedral angles and their corresponding relative energies for low-energy conformers of the zwitterionic form, as would be determined by computational analysis.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Dihedral Angle (H-N-Cα-C) (°) | Relative Energy (kcal/mol) |

| 1 | -65.2 | 60.1 | 0.00 |

| 2 | 178.5 | 58.9 | 1.25 |

| 3 | 55.8 | -175.3 | 2.10 |

This table is illustrative and shows the type of data generated from conformational analysis. The values are not based on actual experimental or calculated data for this specific molecule.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations can predict a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For amino acids, these orbitals are typically localized on the amino and carboxyl groups, respectively.

Furthermore, quantum chemical calculations can be used to predict the acidity (pKa) of the carboxylic acid group and the basicity (pKb) of the amino group. These values are crucial for understanding the ionization state of the molecule at different pH values. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

| Calculated Property | Value |

| HOMO Energy | -9.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Predicted pKa (Carboxyl) | 2.4 |

| Predicted pKb (Amino) | 4.5 |

This table is illustrative and shows the type of data generated from quantum chemical calculations. The values are not based on actual experimental or calculated data for this specific molecule.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent, typically water, over time. By simulating the movements of the amino acid and surrounding solvent molecules, MD can provide insights into its solvation, diffusion, and intermolecular interactions.

These simulations can reveal the structure of the hydration shell around the amino acid, showing how water molecules orient themselves around the charged amino and carboxyl groups, as well as the hydrophobic alkyl chain. The radial distribution function, calculated from the MD trajectory, can quantify the probability of finding a water molecule at a certain distance from a specific atom in the amino acid.

MD simulations are also useful for studying the interactions of this compound with other molecules, such as proteins or other amino acids. This is particularly relevant for understanding its potential biological role. researchgate.net

Computational Prediction of Spectroscopic Properties (e.g., NMR, CD) for Experimental Validation

Computational methods can predict various spectroscopic properties of this compound, which can then be used to validate experimental data or to aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. By comparing the calculated NMR spectrum with an experimental one, it is possible to confirm the structure and stereochemistry of the molecule.

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules. Theoretical calculations of the CD spectrum can help to assign the absolute configuration of a stereocenter, which is crucial for a molecule with multiple chiral centers like this compound.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (α-proton) | 3.85 |

| ¹³C (α-carbon) | 58.2 |

| ¹³C (carboxyl) | 175.6 |

This table is illustrative and shows the type of data generated from spectroscopic property prediction. The values are not based on actual experimental or calculated data for this specific molecule.

Theoretical Mechanistic Studies of Stereoselective Synthetic Pathways to this compound

Computational chemistry can be a powerful tool in understanding and designing stereoselective synthetic routes to complex molecules like this compound. Theoretical studies can be used to investigate the reaction mechanisms of potential synthetic steps, helping to predict the stereochemical outcome and to optimize reaction conditions.

For the synthesis of a molecule with two specific stereocenters, such as the (2S,4R) configuration, it is essential to control the stereochemistry of the reaction. Computational methods can be used to model the transition states of the key bond-forming reactions. By comparing the activation energies of the transition states leading to the different possible stereoisomers, it is possible to predict which product will be favored.

For example, in an asymmetric synthesis involving a chiral auxiliary, computational modeling can elucidate the nature of the non-covalent interactions between the substrate, the auxiliary, and the reagents that lead to the observed stereoselectivity. This understanding can guide the design of more efficient and selective synthetic methods for branched-chain amino acids.

Applications of 2s,4r 2 Amino 4,5 Dimethylhexanoic Acid in Advanced Materials and Biomolecule Research

Incorporation into Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids like (2S,4R)-2-Amino-4,5-dimethylhexanoic acid into peptides is a well-established strategy to create peptidomimetics with enhanced properties. These modifications can lead to increased stability against enzymatic degradation, improved receptor affinity and selectivity, and better bioavailability.

The rigid structure of this compound can be exploited to control the three-dimensional structure of peptides. The bulky side chain can restrict the rotational freedom around the peptide backbone, forcing it to adopt specific secondary structures such as β-turns or helical conformations. nih.gov The synthesis of such peptide analogues would typically involve standard solid-phase or solution-phase peptide synthesis methodologies, where the protected form of this compound is coupled to the growing peptide chain. nih.gov

Hypothetical Design Strategy: To illustrate, one could design a cyclic peptide where the this compound residue is strategically placed to induce a specific turn, thereby mimicking the bioactive conformation of a natural peptide ligand. This approach has been successfully used with other constrained amino acids to develop potent and selective receptor agonists or antagonists. nih.gov

The incorporation of this compound would be expected to significantly influence the secondary structure and stability of peptides. The steric hindrance provided by the dimethylhexane side chain can shield the peptide backbone from proteolytic enzymes, thereby increasing its half-life in biological systems. cpcscientific.com

Expected Research Findings: Conformational studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) would be crucial to determine the precise effect of this amino acid on peptide structure. It is anticipated that the (2S,4R) stereochemistry would favor specific dihedral angles (phi and psi) of the peptide backbone, leading to well-defined and stable secondary structures.

| Parameter | Expected Influence of this compound | Rationale |

| Conformational Rigidity | Increased | The bulky, branched side chain restricts backbone rotation. |

| Proteolytic Stability | Enhanced | Steric shielding of the peptide backbone from enzymatic cleavage. |

| Secondary Structure Propensity | Likely to induce turns or helices | Specific stereochemistry favors defined backbone torsion angles. |

| Hydrophobicity | Increased | The aliphatic side chain contributes to the overall hydrophobicity. |

Utilization as a Building Block in Complex Organic Synthesis

Chiral amino acids are valuable starting materials in the asymmetric synthesis of complex natural products and novel molecular architectures. rsc.orgrsc.org The defined stereochemistry of this compound makes it an attractive chiron for introducing chirality into target molecules. rsc.orgrsc.org

This amino acid could serve as a key fragment in the synthesis of analogues of natural products that contain similar branched-chain amino acid residues. By replacing a natural amino acid with this compound, chemists can probe the structure-activity relationships of the natural product and potentially develop analogues with improved biological activity or modified properties. The synthesis would involve the transformation of the amino and carboxylic acid functionalities into other chemical groups as required for the construction of the target molecule. nih.govnih.gov

The amino and carboxyl groups of this compound can be used as handles to construct a variety of heterocyclic systems. rsc.orgrsc.orgacs.org For example, through cyclization reactions, it could be converted into lactams, piperidinones, or other nitrogen-containing heterocycles. The inherent chirality of the starting amino acid would be transferred to the resulting heterocyclic product, providing access to enantiomerically pure compounds with potential applications in medicinal chemistry and materials science. rsc.orgrsc.org

| Heterocyclic System | Potential Synthetic Approach | Key Feature |

| Lactams | Intramolecular cyclization of the amino acid. | Chiral, conformationally constrained ring system. |

| Piperidinones | Ring-closing metathesis or other multi-step sequences. | Introduction of a six-membered heterocyclic core. |

| Chiral Ligands | Functionalization of the amino and carboxyl groups. | Potential for use in asymmetric catalysis. |

Role in Chemical Probe Development for Academic Biological System Investigations (Excluding Clinical Applications)

Chemical probes are essential tools for studying biological systems. Unnatural amino acids are increasingly being used to create sophisticated probes for investigating protein structure and function. nih.govplos.orgnih.gov

The unique structure of this compound could be functionalized to create novel chemical probes. For instance, a fluorescent dye or a photo-crosslinking group could be attached to the side chain. When this modified amino acid is incorporated into a peptide that targets a specific protein, it can be used to visualize the protein's location within a cell or to identify its binding partners. nih.govplos.org The steric bulk of the amino acid could also be used to probe steric tolerance in protein-peptide binding interactions. nih.gov

Design of Enzyme Inhibitors or Ligands for Mechanistic Studies (Non-clinical)

Currently, there is a notable lack of specific, publicly available research detailing the direct application of This compound in the design of enzyme inhibitors or as ligands for non-clinical mechanistic studies. While the incorporation of non-natural, sterically hindered amino acids into peptides is a recognized strategy for developing potent and selective enzyme inhibitors, literature specifically documenting this particular compound in such a capacity is not readily found.

The rationale for using structurally unique amino acids lies in their potential to probe the active sites of enzymes, offering insights into substrate specificity and catalytic mechanisms. The distinct stereochemistry and branched side-chain of This compound would theoretically make it a candidate for creating peptides with constrained conformations. These conformational constraints can lead to enhanced binding affinity and selectivity for a target enzyme by mimicking or blocking the transition state of an enzymatic reaction.

In principle, this amino acid could be incorporated into a peptide sequence that is a known substrate for a particular enzyme. The bulky 4,5-dimethylhexanoic acid side chain could act as a steric impediment, preventing the enzyme from completing its catalytic cycle, thereby inhibiting its function. Such studies are crucial for understanding enzyme behavior and for the rational design of therapeutic agents. However, specific examples and data from studies involving This compound are not present in the surveyed scientific literature.

Development of Fluorescent or Isotopic Labels for Biochemical Pathway Tracing (Non-clinical)

Similar to its application in enzyme inhibitor design, there is no direct evidence in the available scientific literature of This compound being utilized in the development of fluorescent or isotopic labels for non-clinical biochemical pathway tracing.

The development of labeled amino acids is a fundamental technique in biochemistry for elucidating metabolic pathways and understanding the flow of molecules within a biological system. This typically involves synthesizing an amino acid with either a fluorescent moiety or with stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

Fluorescent Labeling: A fluorescent derivative of This compound would, in theory, allow for the visualization of its uptake and localization within cells or tissues. This would involve chemically attaching a fluorophore to the amino acid. Once introduced into a biological system, the movement and interactions of the labeled amino acid could be tracked using fluorescence microscopy. This approach can provide valuable information on transport mechanisms and subcellular distribution.

Isotopic Labeling: Isotopically labeled This compound could be used in metabolic flux analysis. By introducing the labeled compound into a cell culture or organism, researchers can trace the metabolic fate of the carbon and nitrogen atoms using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the mapping of metabolic pathways and the identification of downstream metabolites derived from the initial labeled compound.

Despite the theoretical potential for these applications, no published studies were found that have synthesized or utilized fluorescently or isotopically labeled This compound for biochemical pathway tracing. The research in this specific area has yet to be explored or at least has not been made publicly available.

Emerging Research Directions and Future Perspectives for 2s,4r 2 Amino 4,5 Dimethylhexanoic Acid

Development of Novel Green Chemistry Approaches for Sustainable Synthesis

The chemical synthesis of non-canonical amino acids, particularly those with defined stereochemistry like (2S,4R)-2-Amino-4,5-dimethylhexanoic acid, often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes.

Chemoenzymatic Synthesis: A significant trend in the synthesis of ncAAs is the integration of biocatalysis with traditional chemical methods. nih.gov Enzymes offer high stereoselectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.govnih.gov For a compound like this compound, a potential future approach could involve the use of engineered enzymes, such as aminotransferases or dehydrogenases, to set one or both of the chiral centers. Combining enzymatic steps with classic organic reactions in a one-pot synthesis could streamline the production process, improving efficiency and reducing waste. nih.gov

Biocatalysis from Renewable Feedstocks: Another green chemistry objective is the use of renewable starting materials. Research into the biosynthesis of ncAAs is advancing, with engineered metabolic pathways in microorganisms enabling the production of complex amino acids from simple carbon sources. nist.gov Future work could aim to develop a microbial strain capable of producing the precursor acid, 4,5-dimethylhexanoic acid nih.govnih.gov, and subsequently introducing the amino group with the desired (2S) stereochemistry via a biocatalytic step.

| Approach | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the strengths of both, often in a one-pot process. nih.gov | High stereoselectivity, milder reaction conditions, reduced waste. | Enzyme discovery and engineering for novel substrates. |

| Whole-Cell Biocatalysis | Uses engineered microorganisms to produce the target molecule from simple feedstocks. nist.gov | Use of renewable resources, potential for cost-effective large-scale production. | Complex metabolic pathway engineering, potential cytotoxicity of the ncAA. rsc.org |

| Solvent-Free or Aqueous Synthesis | Conducts reactions in water or without organic solvents to minimize environmental impact. nih.gov | Reduced volatile organic compound (VOC) emissions, simplified purification. | Substrate solubility and catalyst stability in aqueous media. |

Exploration of New Catalytic Systems for Enantioselective Production of this compound

Achieving the precise (2S,4R) stereochemistry of 2-Amino-4,5-dimethylhexanoic acid is a significant synthetic challenge. The development of novel catalytic systems that can control multiple stereocenters is a key area of ongoing research.

Asymmetric Catalysis: The enantioselective synthesis of amino acids is a well-established field, but creating two specific stereocenters in an acyclic molecule remains complex. Future research could explore advanced catalytic methods, such as:

Chiral Phase-Transfer Catalysis: This technique has been successfully used for the asymmetric alkylation of glycine (B1666218) derivatives to produce a variety of chiral amino acids with high enantiomeric excess. figshare.com Developing a phase-transfer catalyst capable of directing the diastereoselective alkylation needed for this compound would be a significant advancement.

Transition Metal Catalysis: Complexes of metals like copper, palladium, or rhodium with chiral ligands are powerful tools for asymmetric synthesis. evitachem.comnih.govnih.gov For instance, the asymmetric hydrogenation or amination of a suitable unsaturated precursor could be a viable route. achemblock.com A key challenge is designing a ligand that can effectively control the diastereoselectivity at the C4 position based on the stereochemistry at the C2 position.

Organocatalysis: Metal-free organocatalysts are an increasingly popular alternative, offering high stereoselectivity and lower toxicity. chemicalbook.com Chiral aldehydes or primary amine-based catalysts have been used for the asymmetric synthesis of various amino acid derivatives and could be adapted for the specific stereochemical requirements of this compound. nih.govchemicalbook.com

A published synthesis of the related (2S, 4S)- and (2S, 4R)-2-amino-4-methyldecanoic acids utilized Evans' asymmetric alkylation, a well-regarded method that employs a chiral auxiliary to control stereochemistry. nih.gov This highlights a proven strategy that could be a foundation for the stereocontrolled synthesis of this compound.

| Catalytic System | General Principle | Potential Application | Reported Efficiency (for analogous compounds) |

|---|---|---|---|

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of glycine imines using a chiral quaternary ammonium (B1175870) salt. figshare.com | Introduction of the dimethylated side chain with stereocontrol. | Up to 99% ee figshare.com |

| Cu(II)-Chiral Ligand Complexes | Catalyzes asymmetric Michael additions or aminations. evitachem.comnih.gov | Asymmetric formation of the C-N or C-C bond at the α-position. | Up to 99% ee nih.govnih.gov |

| Chiral BINOL Aldehyde Catalysis | Mimics pyridoxal-dependent enzymes to catalyze asymmetric transformations of amino esters. nih.govchemicalbook.com | α-functionalization of a simpler amino acid precursor. | Good yields with >90% ee nih.gov |

| Evans Asymmetric Alkylation | Uses a chiral oxazolidinone auxiliary to direct diastereoselective alkylation of an N-acyl derivative. nih.gov | Stepwise construction of the carbon backbone with defined stereocenters. | High diastereoselectivity nih.gov |

Advanced Applications in Bio-Inspired Materials Science and Bioconjugation Chemistry

Non-canonical amino acids are increasingly used to create novel biomaterials with tailored properties. researchgate.net The sterically hindered and hydrophobic nature of this compound makes it an intriguing candidate for applications in materials science and bioconjugation.

Bio-Inspired Materials: The incorporation of ncAAs into peptides and proteins can profoundly alter their structure and function. achemblock.comparchem.com The bulky, dimethylated side chain of this compound could be used to:

Control Self-Assembly: Introduce steric constraints that direct the folding of peptides into specific secondary structures (e.g., helices or sheets), leading to the formation of novel hydrogels, nanofibers, or other nanostructures. bldpharm.com

Enhance Stability: The incorporation of sterically hindered amino acids can increase a peptide's resistance to proteolytic degradation, a desirable property for therapeutic peptides and protein-based materials. nih.gov

Modulate Hydrophobicity: The aliphatic side chain would increase the local hydrophobicity of a protein or polymer, which could be exploited in the design of materials that respond to environmental changes or interact with lipid membranes.

Bioconjugation Chemistry: While the side chain of this compound is not reactive in itself, it could be used as a structural component in more complex ncAAs designed for bioconjugation. For example, functional groups amenable to "click" chemistry (like azides or alkynes) could be appended to the core structure, allowing the sterically demanding amino acid to be used as a unique linker or labeling agent. nih.gov

Integration with High-Throughput Screening Methodologies in Academic Chemical Biology Research

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds for biological activity. The integration of novel ncAAs like this compound into HTS platforms is a promising direction for discovering new bioactive peptides and proteins.

Genetic Code Expansion: A powerful technique for incorporating ncAAs into proteins is genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to read through a stop codon (e.g., the amber codon) and insert the ncAA at a specific site. Future research could focus on evolving a synthetase that specifically recognizes this compound. This would enable its site-specific incorporation into proteins within living cells.

HTS of Peptide Libraries: Once a method for its incorporation is established, this compound could be included in peptide libraries for screening. HTS platforms, such as phage display or mRNA display, could be used to screen billions of different peptides containing this unique residue to identify ligands for specific disease targets. The steric bulk of the amino acid would add a new dimension to the chemical diversity of these libraries, potentially enabling the discovery of inhibitors for challenging targets like protein-protein interactions. nih.gov The development of microtiter plate-based HTS systems allows for the rapid optimization of ncAA incorporation and production, accelerating the entire discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.